LogP Differential: Higher Hydrophilicity vs Alkyl Parabens
The calculated/measured octanol-water partition coefficient (LogP) of 2-hydroxyethyl 4-hydroxybenzoate ranges from 0.54 to 0.79 across multiple databases . This is substantially lower than the LogP values of the four most common alkyl parabens: methylparaben (LogP = 1.96), ethylparaben (LogP = 2.47), propylparaben (LogP = 3.04), and butylparaben (LogP = 3.57) [1]. The introduction of the terminal hydroxyl group on the ester side chain reduces LogP by approximately 1.2 units relative to methylparaben and by 2.8 units relative to butylparaben. This magnitude of difference is sufficient to alter partitioning behavior in multiphase formulations, skin permeation profiles, and environmental fate characteristics.
| Evidence Dimension | Octanol-water partition coefficient (LogP / Log Kow) |
|---|---|
| Target Compound Data | LogP = 0.54–0.79 (2-hydroxyethyl 4-hydroxybenzoate) |
| Comparator Or Baseline | Methylparaben LogP = 1.96; Ethylparaben LogP = 2.47; Propylparaben LogP = 3.04; Butylparaben LogP = 3.57 |
| Quantified Difference | ΔLogP = −1.17 to −2.78 (target is more hydrophilic by 1.2–2.8 log units) |
| Conditions | LogP values from experimental (EPA) and calculated (ACD/Labs) databases; 25 °C octanol-water system |
Why This Matters
A LogP difference exceeding 1 log unit fundamentally alters the compound's distribution between aqueous and lipid phases, directly impacting preservative efficacy in water-rich formulations, extraction behavior, and environmental mobility predictions.
- [1] INERIS / PSC. Fiches toxicologiques: Methylparaben (Log Kow = 1.96), Ethylparaben (Log Kow = 2.47), Propylparaben (Log Kow = 3.04). View Source
